N-tert-Butyl-3-methylpyridine-2-carboxamide
Description
N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a pyridine derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.258 g/mol. Key properties include a density of 1.018 g/cm³, boiling point of 333.4°C, and a logP value of 2.31, indicating moderate lipophilicity . It is classified under HS code 2933399090 for chemicals containing unfused pyridine rings, with applications likely as an intermediate in organic synthesis or pharmaceuticals . Commercial availability includes quantities from 500 mg to 1 kg, priced between $133–$787 depending on scale .
Properties
IUPAC Name |
N-tert-butyl-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBOIZQGIVYRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420182 | |
| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-95-1 | |
| Record name | N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32998-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-3-methylpicolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyl-3-methylpicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-tert-butyl-3-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
A patented method for synthesizing structurally related pyridinecarboxamides involves 2-cyano-3-methylpyridine as the starting material. Although the patent focuses on phenethyl-substituted analogs, the methodology is adaptable to N-tert-butyl derivatives. The two-step process comprises:
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Base-mediated condensation with an aldehyde to form a styryl intermediate.
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Catalytic hydrogenation to reduce the double bond and yield the saturated ethyl-linked product.
Hydrogenation Step
The styryl intermediate is hydrogenated using Pd/C in acetic acid, achieving an 88.6% yield for the phenethyl analog. For the target compound, this step may be omitted if no unsaturated side chain is introduced.
Direct Amidation of 3-Methylpyridine-2-carboxylic Acid
Carboxylic Acid to Acid Chloride
3-Methylpyridine-2-carboxylic acid serves as a viable precursor. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its reactive acid chloride.
Reaction Conditions
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Solvent : Anhydrous dichloromethane or toluene.
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Temperature : Reflux (40–80°C).
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Time : 2–4 hours.
Amide Formation with tert-Butylamine
The acid chloride reacts with tert-butylamine in the presence of a base (e.g., triethylamine) to neutralize HCl.
Typical Protocol
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Add tert-butylamine (1.2 equiv) dropwise to the acid chloride in anhydrous THF at 0°C.
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Warm to room temperature and stir for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane).
Expected Yield : 70–85%, based on analogous amidation reactions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Ritter Reaction Pathway
The Ritter reaction proceeds via:
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Protonation of tert-butanol by H₂SO₄, generating a tert-butyl carbocation.
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Nucleophilic attack by the nitrile’s nitrogen, forming a nitrilium ion.
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Hydrolysis to yield the N-tert-butyl amide.
Critical Parameters
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Acid Strength : Concentrated H₂SO₄ (≥95%) ensures efficient carbocation generation.
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Temperature : 0–5°C minimizes side reactions (e.g., polymerization).
Chemical Reactions Analysis
N-tert-Butyl-3-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry
N-tert-Butyl-3-methylpyridine-2-carboxamide serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and as a reagent in chemical reactions, including:
- Synthesis of Pyridine Derivatives : The compound can be transformed into more complex structures through various functional group modifications.
- Catalysis : It has been explored as a ligand in catalytic processes due to its ability to coordinate with transition metals.
Biology
In biological research, this compound has demonstrated potential in several areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
- Anticancer Properties : In vitro studies have shown that this compound possesses anticancer activity, particularly against T-cell leukemia lines. The compound's IC50 values range from 9 to 12 nM across different cell lines, indicating high potency.
| Cell Line | IC50 (nM) | Selectivity |
|---|---|---|
| CCRF-CEM | 9 | High |
| MOLT-4 | 10 | High |
| Jurkat | 12 | High |
The mechanism of action appears to involve receptor binding and inhibition of critical signaling pathways associated with cell proliferation.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows for the synthesis of various derivatives used in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential for development into a new antibacterial agent.
Case Study 2: Cancer Cell Line Research
Research conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on various leukemia cell lines. The findings revealed that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest, suggesting further investigation for therapeutic applications.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Features
The compound features a pyridine ring substituted with a methyl group at position 3 and a tert-butyl carboxamide at position 2. This structure contrasts with related pyridine derivatives, which vary in substituents (e.g., halogens, methoxy groups) and functional groups (e.g., carbamates, pivalamides).
Comparative Analysis of Select Compounds
The table below highlights structural and physicochemical differences:
Impact of Structural Differences
- Lipophilicity : The tert-butyl group in this compound contributes to higher logP (2.31) compared to derivatives with polar groups (e.g., methoxy or hydroxypropynyl), which may reduce membrane permeability .
- Reactivity : Halogenated analogs (e.g., 4-iodo or 3-chloro derivatives) are suited for cross-coupling reactions, whereas the parent compound lacks such reactive sites .
Commercial and Regulatory Considerations
- Pricing : this compound is competitively priced compared to complex analogs (e.g., 407.77 g/mol compound at higher synthesis cost) .
- Regulatory Status : Classified under HS code 2933399090, it shares trade regulations with other pyridine derivatives but lacks specific hazard classifications per Safety Data Sheets (SDS) .
Biological Activity
N-tert-Butyl-3-methylpyridine-2-carboxamide (C11H16N2O) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group and a methyl group attached to the pyridine ring, contributing to its unique chemical properties. The molecular weight is approximately 192.26 g/mol, making it suitable for various biological interactions.
The compound's biological activity primarily stems from its ability to bind to specific enzymes or receptors, modulating their functions. This interaction can lead to various biochemical effects, influencing pathways related to inflammation, infection, and cell signaling. The precise molecular targets remain under investigation but are crucial for understanding its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It shows potential as an enzyme inhibitor, particularly in pathways related to inflammation and infection management.
- Antimicrobial Activity : Preliminary studies suggest efficacy against specific pathogens, including Mycobacterium tuberculosis, although further validation is needed.
- Receptor Modulation : The compound may influence receptor activity, impacting various physiological processes.
Antimicrobial Activity
A study identified this compound as a promising candidate against M. tuberculosis. It was observed to inhibit bacterial growth in vitro, demonstrating bacteriostatic properties similar to established treatments like isoniazid . The compound's mechanism involves inducing autophagy in infected macrophages, enhancing its therapeutic profile against tuberculosis .
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationship of this compound and related compounds. Variations in substituents on the pyridine ring significantly affect biological activity. For instance, modifications at the 3-position can enhance or diminish enzyme inhibition capabilities .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H16N2O | Potential enzyme inhibitor; antimicrobial activity |
| N-tert-butyl-4-methylpyridine-3-carboxamide | C12H18N2O | Known for modulating receptor activity |
| N-tert-butyl-4-chloropyridine-2-carboxamide | C12H16ClN2O | Exhibits anti-inflammatory properties |
This comparative analysis highlights the unique biological activities associated with the specific structural features of each compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
